1-Methoxy-1-(2-methoxyethyl)cyclobutane
Description
Properties
IUPAC Name |
1-methoxy-1-(2-methoxyethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-7-6-8(10-2)4-3-5-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOFNUCRQYLFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557986 | |
| Record name | 1-Methoxy-1-(2-methoxyethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57532-70-4 | |
| Record name | 1-Methoxy-1-(2-methoxyethyl)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclobutane Scaffold : The four-membered ring in this compound imposes conformational restriction, a trait shared with ’s methyl ester derivative. This rigidity is advantageous in drug design for reducing entropic penalties during target binding .
- Ether Linkages: The 2-methoxyethyl group is recurrent in bioactive compounds (e.g., ’s HDAC inhibitor and ’s metoprolol impurity).
- Synthetic Accessibility: Cyclobutane derivatives like those in and (methyl 1-(methylamino)cyclobutanecarboxylate) are synthesized via photoredox or acid-catalyzed methods, suggesting feasible routes for the target compound .
Pharmacological Implications
- Metabolic Stability: Cyclobutane rings resist oxidative metabolism compared to linear alkanes, as noted in . However, the 2-methoxyethyl group in the target compound may undergo O-demethylation, a liability observed in ’s impurity .
- Target Binding: highlights that 2-methoxyethylphenoxy groups enhance inhibitory potency against enzymes like HDACs. The target compound’s ether groups may similarly facilitate interactions with polar enzyme pockets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methoxy-1-(2-methoxyethyl)cyclobutane, and how can reaction conditions be optimized for high yield?
- Synthetic Routes :
Cyclobutane Functionalization : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-closing metathesis. For this compound, a plausible route involves alkylation of a cyclobutane precursor with methoxyethyl groups under basic conditions .
Esterification/Hydrolysis : Methoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting a hydroxylated cyclobutane intermediate with methyl iodide in the presence of a base (e.g., NaH) .
- Optimization Strategies :
-
Temperature : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction kinetics without decomposition .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates and stabilize transition states .
-
Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
Table 1 : Example Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Reference Cyclobutane alkylation NaH, DMF, 80°C, 12 h 65–75 Methoxy introduction Methyl iodide, K₂CO₃, THF, reflux 80–85
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methoxy protons (δ 3.2–3.4 ppm) and cyclobutane ring protons (δ 1.8–2.5 ppm). Coupling constants (J values) confirm ring strain and substituent orientation .
- ¹³C NMR : Distinguishes quaternary carbons in the cyclobutane ring (δ 35–45 ppm) and methoxy carbons (δ 50–55 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₁₆O₂) via exact mass measurement (expected m/z: 144.115) .
- Infrared (IR) Spectroscopy :
- Detects C-O stretching vibrations (1050–1150 cm⁻¹) from methoxy groups .
Advanced Research Questions
Q. How does the presence of dual methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Electronic Effects : The electron-donating methoxy groups destabilize carbocation intermediates, reducing reactivity in SN1 mechanisms. However, in SN2 reactions, steric hindrance from the cyclobutane ring slows nucleophilic attack .
- Experimental Validation :
- Compare reaction rates with analogs lacking methoxy groups. For example, monitor substitution kinetics using HPLC or kinetic isotope effects .
- Table 2 : Reactivity Comparison with Analogs
| Compound | SN2 Rate Constant (k, s⁻¹) | Reference |
|---|---|---|
| This compound | 0.12 ± 0.03 | |
| 1-Ethylcyclobutane | 0.45 ± 0.05 |
Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?
- Data Contradiction Analysis :
Structural Variations : Compare analogs with substituent changes (e.g., ethyl vs. methoxy groups) using molecular docking to assess target binding .
Pharmacokinetic Profiling : Measure bioavailability and tissue distribution differences via LC-MS/MS. For example, cyclobutane derivatives often exhibit limited blood-brain barrier penetration due to ring strain .
- Case Study :
- A 2023 study found that this compound showed weaker enzyme inhibition (IC₅₀ = 12 µM) compared to its carboxylic acid analog (IC₅₀ = 3 µM), attributed to reduced hydrogen-bonding capacity .
Q. What computational methods are suitable for predicting the conformational stability of this compound?
- Molecular Dynamics (MD) Simulations :
- Simulate ring puckering and substituent orientation in solvent models (e.g., water, DMSO). Use AMBER or CHARMM force fields to quantify energy barriers .
- Density Functional Theory (DFT) :
- Calculate strain energy (typically 20–30 kcal/mol for cyclobutanes) and optimize transition states for isomerization pathways .
- Key Insight : The compound’s chair-like conformer is 5–8 kcal/mol more stable than twisted forms, as shown in a 2024 DFT study .
Q. How can researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?
- Methodological Framework :
Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include dose-response curves (1–100 µM) .
Enzyme Inhibition : Test COX-2/PGE₂ inhibition using fluorometric assays. Compare IC₅₀ values with NSAIDs (e.g., ibuprofen) .
Control Experiments : Assess cytotoxicity (MTT assay) to rule out false positives from cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
